molecular formula C10H18O B3426161 2,6-Dimethyl-3,7-octadien-2-ol CAS No. 51117-35-2

2,6-Dimethyl-3,7-octadien-2-ol

Cat. No.: B3426161
CAS No.: 51117-35-2
M. Wt: 154.25 g/mol
InChI Key: UPUNGXVJBANUDH-SOFGYWHQSA-N
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Description

2,6-Dimethyl-3,7-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils such as neroli, lemongrass, and hops. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .

Mechanism of Action

Target of Action

It has been found to exhibit antifungal activity against aspergillus flavus , suggesting that it may interact with proteins or enzymes essential for the growth and survival of this fungus.

Mode of Action

Given its antifungal activity , it may disrupt the integrity of the fungal cell membrane or inhibit key metabolic pathways, leading to cell death

Biochemical Pathways

Its antifungal activity suggests that it may interfere with pathways crucial for fungal growth and reproduction . More detailed studies are required to identify the exact biochemical pathways involved.

Result of Action

Its antifungal activity against aspergillus flavus suggests that it may cause cell death in this organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-3,7-octadien-2-ol can be synthesized through several methods. One common method involves the hydrolysis of geranyl acetate, which is derived from geraniol. The reaction typically uses an acid catalyst under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by the hydrogenation of citral, a key component of lemongrass oil. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3,7-octadien-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-3,7-octadien-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other terpenoids and as a reagent in organic synthesis.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific double bond configuration and its widespread occurrence in essential oils. Its pleasant aroma and versatile chemical reactivity make it a valuable compound in various industries .

Properties

IUPAC Name

(3E)-2,6-dimethylocta-3,7-dien-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5-6,8-9,11H,1,7H2,2-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUNGXVJBANUDH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C/C(C)(C)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51117-35-2
Record name 2,6-Dimethyl-3,7-octadien-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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